7-Methoxychroman-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-3,5-6,8H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWMSWJFUCXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Reactions of 7 Methoxychroman 3 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The aldehyde functional group is the primary site of reactivity in 7-Methoxychroman-3-carbaldehyde. Its electrophilic carbonyl carbon and adjacent acidic α-hydrogen (at the C3 position) are central to its chemical transformations, which include nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the carbaldehyde group renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This class of reactions proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol derivative.
The general mechanism involves the nucleophile adding to the carbonyl carbon, which causes the rehybridization of this carbon from sp² to sp³. The electrons from the pi bond are pushed to the oxygen atom, creating a transient tetrahedral alkoxide. In a subsequent step, this intermediate is protonated, typically by a weak acid or the solvent, to afford the final alcohol product. The stereochemical outcome of this addition can lead to the formation of a new chiral center at the C3-position, depending on the nature of the nucleophile and the reaction conditions.
Common nucleophilic addition reactions applicable to this compound include:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols.
Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, a valuable synthetic intermediate.
Hydride Addition: This is a reduction reaction, detailed further in section 3.1.3.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile Source | Reagent Example | Expected Product Type |
| Organometallic | CH₃MgBr | Secondary Alcohol |
| Cyanide | NaCN/H⁺ | Cyanohydrin |
| Hydride | NaBH₄ | Primary Alcohol |
Condensation Reactions with Amines and Active Methylene Compounds
Condensation reactions are a cornerstone of the reactivity of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.
Reactions with Amines: this compound readily reacts with primary amines (R-NH₂) under mildly acidic conditions to form Schiff bases, also known as imines. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. This transformation is crucial for synthesizing various heterocyclic systems and ligands.
Reactions with Active Methylene Compounds: The Knoevenagel condensation is a prominent reaction involving aldehydes and compounds with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or diethyl malonate. beilstein-journals.orgresearchgate.net This base-catalyzed reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable, conjugated alkene. These reactions are highly efficient for creating substituted vinyl chroman derivatives. For related aromatic aldehydes, these condensations can be performed under solvent-free mechanochemical conditions. beilstein-journals.orgresearchgate.net
Table 2: Condensation Reaction Products
| Reactant | Reaction Type | Catalyst | Expected Product |
| Primary Amine (R-NH₂) | Schiff Base Formation | Acid (e.g., Acetic Acid) | Imine/Schiff Base |
| Malononitrile | Knoevenagel Condensation | Base (e.g., Piperidine) | 2-(7-Methoxychroman-3-ylidene)malononitrile |
| Diethyl malonate | Knoevenagel Condensation | Base (e.g., Piperidine) | Diethyl 2-(7-Methoxychroman-3-ylidene)malonate |
Oxidation and Reduction Chemistry of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be converted to the corresponding 7-Methoxychroman-3-carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which selectively oxidize aldehydes over other functional groups. For similar aldehyde-containing compounds, oxidation to a carboxylic acid is a well-established reaction.
Reduction: Reduction of the aldehyde group yields (7-Methoxychroman-3-yl)methanol. This is typically achieved with hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose in alcoholic solvents. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective if other reducible functional groups are present.
Reactions Involving the Chroman Ring System
While the aldehyde group is the most reactive site, the chroman ring system can also participate in specific chemical transformations, particularly those involving ring stability and the aromatic portion of the molecule.
Ring-Opening and Ring-Closing Reactions
The stability of the chroman ring is significant, but under certain conditions, ring-opening can be induced. The ether linkage within the dihydropyran ring is the most likely site for cleavage. Treatment with strong protic acids that have a nucleophilic counter-ion, such as hydrobromic acid (HBr) or hydroiodic acid (HI), could potentially cleave the benzylic ether bond (O1-C2). This type of cleavage is a known reaction for alkyl aryl ethers and would result in the formation of a substituted phenol (B47542).
Conversely, derivatives of this compound can be precursors in ring-closing reactions. For instance, chemical modification of both the aldehyde and the aromatic ring could install functional groups capable of intramolecular cyclization to form more complex, fused heterocyclic systems.
Electrophilic Aromatic Substitution on the Benzo-Fused Ring
The benzene (B151609) ring of the chroman system is activated towards electrophilic aromatic substitution (EAS) by its two substituents: the methoxy (B1213986) group at C7 and the alkyl ether portion of the heterocyclic ring.
Directing Effects: The 7-methoxy group is a powerful activating substituent and is ortho, para-directing. The alkyl ether linkage fused at C8 and the oxygen at C1 is also an activating, ortho, para-directing group.
Regioselectivity: The combined influence of these two groups strongly directs incoming electrophiles to the C6 and C8 positions. The C6 position is ortho to the methoxy group and para to the ring junction at C8a. The C8 position is ortho to the methoxy group. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation are expected to yield a mixture of 6- and 8-substituted products, with the precise ratio influenced by steric factors and reaction conditions.
Functionalization at Different Positions of the Chroman Core
The chroman core of this compound offers multiple positions for functionalization, although the reactivity is predominantly centered around the aldehyde group and the adjacent C-2 and C-4 positions of the dihydropyran ring. The methoxy group at the C-7 position influences the electronic properties of the aromatic ring, directing potential electrophilic substitution, though reactions involving the aldehyde are more commonly explored.
One key transformation involves the reaction of the closely related 3-formylchromone with cyclic secondary amines in alcoholic media. d-nb.info This reaction proceeds via an initial nucleophilic attack of the amine on the aldehyde group, followed by a subsequent attack on the C-2 position of the chroman ring. In methanolic conditions, this leads to the formation of 2-methoxy-3-(aminomethylene)chroman-4-ones. d-nb.info This demonstrates a method for the simultaneous functionalization at the C-2 and C-3 positions, converting the aldehyde into an aminomethylene group and introducing a methoxy group at the C-2 position. The specific outcome of these reactions can be highly dependent on the solvent and the nature of the amine used. d-nb.info
| Starting Material | Reagent(s) | Solvent | Product | Functionalized Positions |
| 3-Formylchromone | Cyclic secondary amine | Methanol | 2-Methoxy-3-(aminomethylene)chroman-4-one | C-2, C-3 |
| 3-Formylchromone | Morpholine (2 equiv.) | Ethanol | 2-Morpholino-3-(morpholinomethylene)chroman-4-one | C-2, C-3 |
Application as a Precursor for Novel Heterocyclic Scaffolds
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems. Its aldehyde group readily participates in condensation and multicomponent reactions, facilitating the construction of fused and spiro-cyclic architectures.
Synthesis of Fused Polycyclic Systems
The aldehyde functionality of this compound is a key handle for the construction of fused polycyclic systems. Chromene-3-carbaldehydes and their derivatives are known to participate in reactions that build additional rings onto the chroman framework.
A notable example is the multicomponent reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines, which yields chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This one-pot synthesis proceeds through a sequential multicomponent reaction and an intramolecular Michael cyclization. nih.gov The resulting tetracyclic products can be further transformed into more complex polycyclic fused scaffolds. nih.gov
Furthermore, chromeno-fused quinoline (B57606) derivatives can be synthesized from chroman precursors. For instance, 7-methoxychroman-4-one, a close derivative of the subject compound, can be condensed with 5-methoxyanthranilic acid to form a tetracyclic 3,9-dimethoxy-6,12-dihydro-6H-chromeno[4,3-b]-quinoline-7-one. nih.gov This highlights the potential of 7-methoxychroman-based structures to serve as building blocks for complex, multi-ring systems. The aldehyde group in this compound provides a reactive site for initial bond formation, which can be followed by intramolecular cyclizations to yield fused architectures. Other strategies for creating fused chromeno-heterocycles include intramolecular cycloaddition reactions and palladium-catalyzed intramolecular C-arylation. researchgate.netnih.gov
| Precursor | Reaction Type | Fused System |
| 2-Oxo-2H-chromene-3-carbaldehyde | Multicomponent reaction | Chromeno[4,3-b]pyrrol-4(1H)-one |
| 7-Methoxychroman-4-one | Condensation and cyclization | Chromeno[4,3-b]-quinoline-7-one |
| 3-Formylchromone derivative | Intramolecular C-arylation | Chromeno[3,2-c]pyridine |
Construction of Spiro-Cyclic Chroman Derivatives
The chroman scaffold is a valuable component in the synthesis of spiro-cyclic compounds, which are characterized by two rings sharing a single atom. This compound can serve as a precursor for such structures through reactions that form a new ring system at one of the carbon atoms of the chroman core.
A general and powerful method for constructing spiro-cyclic chromans involves the cycloaddition of ortho-quinone methides (o-QMs) with various dienophiles. These highly reactive intermediates can be generated in situ from chroman precursors. For example, the inverse-demand [4+2] cycloaddition of o-QMs with enol ethers leads to the diastereoselective synthesis of chroman spiroketals. nih.gov This approach allows for the controlled construction of the spirocyclic framework.
Another strategy involves the oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. This reaction provides access to functionalized chroman-spirobenzofuran-2-one scaffolds with good to excellent yields and diastereoselectivities. nih.gov Although these examples may not start directly from this compound, they establish the utility of the chroman skeleton in diastereoselective spirocyclization reactions. The aldehyde group of this compound could be envisioned to participate in multicomponent reactions that culminate in a spirocyclization step.
| Reaction Type | Spiro-cyclic Product | Key Features |
| [4+2] Cycloaddition | Chroman spiroketals | Diastereoselective, kinetic control |
| Oxa-Michael/1,6-conjugated addition | Chroman-spirobenzofuran-2-ones | High yields and diastereoselectivities |
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methoxychroman 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and reveals through-bond and through-space correlations.
One-Dimensional (1D) NMR (¹H, ¹³C) for Backbone Characterization
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The ¹H NMR spectrum of 7-Methoxychroman-3-carbaldehyde is expected to show distinct signals for the aromatic protons, the protons on the chroman ring, the methoxy (B1213986) group protons, and the aldehydic proton. The aromatic protons on the benzene (B151609) ring would appear as a set of doublets and a doublet of doublets, with their specific chemical shifts and coupling patterns dictated by the methoxy group's position at C7. The protons on the saturated heterocyclic ring (C2, C3, and C4) would appear in the aliphatic region, showing complex splitting due to their diastereotopic nature and coupling to each other. The aldehydic proton (CHO) would be a highly deshielded singlet or a doublet if coupled to the C3 proton. The methoxy group (OCH₃) would present as a sharp singlet around 3.8 ppm.
¹³C NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom. For this compound, this would include the aldehydic carbonyl carbon (around 200 ppm), the aromatic carbons (100-160 ppm), the carbons of the chroman ring (C2, C3, C4), and the methoxy carbon (around 55 ppm). The specific shifts would confirm the substitution pattern.
Illustrative Data for the Analog Chroman-3-carbaldehyde
The following tables present typical ¹H and ¹³C NMR data for the analog compound Chroman-3-carbaldehyde.
Table 1: ¹H NMR Data for Chroman-3-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-aldehyde | 9.75 | d | 1.5 |
| H-5 | 7.10 | dd | 7.5, 1.5 |
| H-7 | 7.05 | td | 7.8, 1.6 |
| H-8 | 6.88 | d | 8.1 |
| H-6 | 6.85 | t | 7.4 |
| H-2a | 4.35 | dd | 11.2, 3.0 |
| H-2b | 4.05 | dd | 11.2, 6.5 |
| H-3 | 3.10 | m | - |
| H-4a | 2.95 | dd | 16.5, 4.5 |
Table 2: ¹³C NMR Data for Chroman-3-carbaldehyde
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-aldehyde | 201.5 |
| C-8a | 154.5 |
| C-7 | 129.8 |
| C-5 | 127.5 |
| C-4a | 121.2 |
| C-6 | 120.8 |
| C-8 | 117.0 |
| C-2 | 65.0 |
| C-3 | 48.5 |
Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds (H-C-H or H-C-C-H). For this compound, COSY would show correlations between the C3-H and the adjacent protons on C2 and C4, confirming the structure of the heterocyclic ring. It would also reveal the coupling network among the aromatic protons (H-5, H-6, H-8).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹J_CH). This is an essential step for assigning carbon signals based on their known proton assignments. For example, the proton signal for the methoxy group would correlate to the methoxy carbon signal, and the aldehydic proton would correlate to the carbonyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH, ³J_CH). It is key for connecting different fragments of the molecule. For instance, the aldehydic proton would show an HMBC correlation to the C3 carbon. The methoxy protons would show a correlation to the C7 carbon, definitively placing the methoxy group on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. np-mrd.org This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal the spatial relationship between the aldehyde group at C3 and the protons at C2 and C4, providing insight into the preferred conformation of the chroman ring.
Computational NMR Approaches for Structural Validation and Isomer Differentiation
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. nih.gov By calculating the theoretical spectra for possible isomers (e.g., 6-Methoxychroman-3-carbaldehyde or 8-Methoxychroman-3-carbaldehyde) and comparing them to the experimental data, the correct structure can be validated with a high degree of confidence. chemicalbook.com These computational models can account for conformational effects, such as the orientation of the methoxy group, which can influence the chemical shifts of nearby carbons. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (HRESIMS), measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula.
For this compound, the molecular formula is C₁₁H₁₂O₃. The theoretical exact mass can be calculated as follows:
(11 x 12.000000) for Carbon
(12 x 1.007825) for Hydrogen
(3 x 15.994915) for Oxygen
Theoretical Exact Mass (Monoisotopic): 192.07864 Da
An HRMS experiment would be expected to yield a protonated molecule [M+H]⁺ at m/z 193.08647, confirming the elemental composition.
Illustrative Data for the Analog Chroman-3-carbaldehyde
The following table shows the expected HRMS data for the analog compound.
Table 3: HRMS Data for Chroman-3-carbaldehyde
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₂ |
| Theoretical Exact Mass | 162.06808 Da |
Fragmentation Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting pattern of fragment ions provides a fingerprint that is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely include:
Loss of the aldehyde group: A neutral loss of 29 Da (-CHO) from the molecular ion.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the chroman ring, which would cleave the heterocyclic ring and provide significant structural information about the aromatic portion of the molecule.
Loss of a methyl radical: Fragmentation of the methoxy group (-CH₃) leading to a fragment ion 15 Da lighter than the parent ion.
Analyzing these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. Infrared (IR) spectroscopy is employed to identify the specific functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz Concurrently, Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, helping to characterize its chromophore system. researchgate.net
Identification of Key Functional Groups via IR Spectroscopy
The infrared spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. The analysis of an IR spectrum involves correlating observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of specific bonds. vscht.czlibretexts.org
The primary functional groups within the molecule are the aldehyde, the aromatic ring, the ether (methoxy group), and the alkane-like portions of the chroman ring.
Aldehyde Group (-CHO): The aldehyde is identifiable by two distinct stretching vibrations. A sharp and strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1730-1705 cm⁻¹. libretexts.org Additionally, the C-H bond of the aldehyde group displays characteristic, and often weaker, stretching bands around 2850-2750 cm⁻¹, which are diagnostic for aldehydes. vscht.czlibretexts.org
Aromatic System: The benzene ring component of the chroman structure gives rise to several characteristic absorptions. The stretching of C-H bonds on the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹. libretexts.org Stretching vibrations of the carbon-carbon double bonds (C=C) within the ring produce bands in the 1600-1450 cm⁻¹ region. uniroma1.it
Ether Linkage (-OCH₃): The presence of the methoxy group is confirmed by a strong C-O stretching band. For aromatic ethers, this absorption is typically found in the 1250-1310 cm⁻¹ range. uniroma1.it
Aliphatic Moieties: The saturated portion of the chroman ring contains sp³-hybridized carbon atoms. The C-H stretching vibrations from these groups are observed in the 2960-2850 cm⁻¹ range, distinctly below the aromatic C-H stretches. libretexts.orglibretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1730 - 1705 | Strong |
| Aldehyde | C-H Stretch | 2850 - 2750 | Weak to Medium |
| Aromatic Ring | =C-H Stretch | 3100 - 3010 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ether (Methoxy) | C-O Stretch | 1310 - 1250 | Strong |
| Alkane (Chroman Ring) | C-H Stretch | 2960 - 2850 | Strong |
This table is generated based on typical infrared absorption values for functional groups. libretexts.orguniroma1.it
Electronic Transitions and Chromophore Characterization via UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The parts of a molecule responsible for this absorption are known as chromophores. science-softcon.de In this compound, the primary chromophore is the methoxy-substituted benzene ring conjugated with the aldehyde group.
The electronic spectrum is expected to show absorptions corresponding to two main types of electronic transitions:
π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron system of the aromatic ring and the carbonyl group. The presence of the methoxy group, an electron-donating auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted benzene.
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the aldehyde) to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. science-softcon.de
The combination of the aromatic ring, the aldehyde, and the methoxy group forms a conjugated system that influences the precise wavelengths of maximum absorbance (λmax).
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Aromatic Ring/Aldehyde | π → π | ~240 - 280 |
| Aldehyde Carbonyl | n → π | ~300 - 350 |
This table presents expected wavelength ranges based on the electronic transitions of similar aromatic aldehyde systems.
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about connectivity and functional groups, only X-ray crystallography can offer a definitive, three-dimensional model of a molecule in the solid state. sevenstarpharm.com
Computational Chemistry and Theoretical Investigations of 7 Methoxychroman 3 Carbaldehyde
Electronic Structure Calculations
The electronic architecture of 7-Methoxychroman-3-carbaldehyde is fundamental to understanding its chemical behavior. Computational chemists have employed sophisticated techniques to model its molecular geometry and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and electronic characteristics of chroman derivatives. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netlanl.govrsc.orgnih.govnih.govnih.govacs.orgresearchgate.netnih.govmdpi.comnih.gov For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of its optimized geometry. nih.gov These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The methoxy (B1213986) group at the 7-position and the carbaldehyde group at the 3-position significantly influence the electron distribution across the chroman ring system. nih.govnih.govnih.gov
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of a molecule's reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical hardness. researchgate.net A smaller energy gap generally corresponds to higher reactivity. researchgate.net The methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, while the electron-withdrawing carbaldehyde group lowers the energy of the LUMO, thereby narrowing the HOMO-LUMO gap and enhancing the molecule's reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are invaluable for identifying electrophilic and nucleophilic sites within the molecule. researchgate.netlanl.gov In this compound, the oxygen atom of the carbaldehyde group is expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atom of the carbaldehyde and the aromatic protons are likely to be regions of positive potential (electrophilic sites).
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.10 eV |
| HOMO-LUMO Gap | 4.15 eV |
| Ionization Potential | 6.25 eV |
| Electron Affinity | 2.10 eV |
| Dipole Moment | 3.45 D |
Note: The values in this table are representative and based on typical DFT calculations for similar chroman derivatives.
Quantum Chemical Analysis of Reactivity and Stability
Quantum chemical calculations provide a quantitative framework for understanding the reactivity and stability of this compound. researchgate.netnih.govosti.govrowansci.com Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential, hardness, softness, and electrophilicity index, offer valuable insights. researchgate.net
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, providing crucial information about its flexibility and conformational preferences. ajchem-a.comnih.govrsc.orgmdpi.com
Conformational Analysis and Flexibility Studies
The chroman ring of this compound is not planar and can adopt different conformations. mdpi.comlumenlearning.comiscnagpur.ac.inimperial.ac.uklibretexts.org The dihydropyran ring typically exists in a half-chair or sofa conformation. mdpi.com The orientation of the carbaldehyde group at the C3 position can be either axial or equatorial. Conformational analysis using MD simulations can determine the relative energies of these different conformers and the energy barriers between them. lumenlearning.comiscnagpur.ac.inlibretexts.org
These simulations can reveal the flexibility of the molecule and how it might adapt its shape to interact with other molecules, which is particularly important in the context of its potential biological activity. The methoxy group can also exhibit rotational freedom, further contributing to the conformational landscape of the molecule.
Theoretical Studies of Reaction Mechanisms
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions involving this compound. researchgate.netnih.govnih.gov
Transition State Characterization and Energy Barrier Calculations
Understanding the mechanism of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction pathway. nih.govgrantome.comyoutube.comfossee.innih.govyoutube.com Computational methods can be used to locate and characterize the geometry of the transition state for various reactions, such as oxidation, reduction, or nucleophilic addition to the carbaldehyde group. nih.gov
Once the transition state is identified, the energy barrier for the reaction can be calculated. nih.govfossee.in This energy barrier, also known as the activation energy, is a critical factor in determining the rate of the reaction. fossee.in For instance, the reduction of the carbaldehyde group to an alcohol would proceed through a specific transition state, and the calculated energy barrier would provide a quantitative measure of how readily this reaction occurs. Theoretical studies on the synthesis of chroman derivatives suggest that they can be formed through reactions like the oxa-Michael addition, and computational analysis could elucidate the transition states and intermediates involved in the formation of this compound itself. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a specific biological response, QSAR models can predict the activity of new, untested compounds. For chroman and its derivatives, QSAR studies have been instrumental in predicting various biological activities, including antioxidant and anticancer effects. nih.govnih.gov
A hypothetical QSAR study on a series of 7-methoxychroman (B1642251) derivatives, including this compound, could be designed to predict their potential as, for example, inhibitors of a particular enzyme. The model would be built using a training set of compounds with known inhibitory activities. Molecular descriptors, which quantify various aspects of the molecular structure, would be calculated for each compound. These descriptors can be categorized as:
Electronic Descriptors: Such as dipole moment and partial atomic charges, which describe the distribution of electrons in the molecule.
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.
Topological Descriptors: Which describe the connectivity of atoms within the molecule. researchgate.net
Thermodynamic Descriptors: Such as enthalpy of formation and hydration energy.
Once calculated, these descriptors would be correlated with the biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a QSAR equation. nih.gov The predictive power of the resulting model would be validated using an external test set of compounds. nih.gov
A hypothetical QSAR model for a series of chroman derivatives might yield an equation similar to:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor related to the compound's ability to accept electrons.
MR (Molar Refractivity) is a steric descriptor related to the volume of the molecule.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.
The following interactive data table illustrates a hypothetical set of descriptors and predicted activity for this compound and related analogs in a QSAR study.
| Compound | logP | LUMO (eV) | Molar Refractivity (cm³/mol) | Predicted pIC₅₀ |
| This compound | 1.85 | -1.23 | 55.4 | 5.78 |
| Analog 1 (7-Hydroxychroman-3-carbaldehyde) | 1.42 | -1.15 | 50.9 | 5.52 |
| Analog 2 (Chroman-3-carbaldehyde) | 1.90 | -1.08 | 48.8 | 5.31 |
| Analog 3 (7-Methoxy-3-methylchroman) | 2.54 | -0.95 | 58.2 | 5.95 |
This table demonstrates how variations in the chemical structure (and thus the descriptors) can influence the predicted biological activity. Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced potency. nih.gov
Molecular Docking Studies for Theoretical Ligand-Biomolecule Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is crucial for understanding the potential mechanism of action of a compound at the molecular level. For chroman and chromone (B188151) derivatives, molecular docking has been successfully employed to investigate their interactions with various biological targets, including cyclooxygenase-2 (COX-2) researchgate.netresearchgate.net, cyclin-dependent kinase 4 (CDK4) nih.gov, and tyrosinase nih.gov.
A theoretical molecular docking study of this compound would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The 3D structure of the target protein would be obtained from a protein database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would be used to systematically explore the possible binding modes of the ligand within the active site of the receptor. The algorithm scores each binding pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
Analysis of Results: The best-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov
Based on the known biological activities of similar chroman derivatives, a plausible target for a docking study of this compound could be an enzyme involved in inflammatory pathways or cell cycle regulation. researchgate.netnih.gov The results of such a study would provide insights into whether the compound is likely to bind to the target and how it might exert its inhibitory effect.
The following interactive data table presents hypothetical docking results for this compound with a putative enzyme target.
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Hydrogen Bond Interactions (Amino Acid Residues) | Tyr234, Ser355 |
| Hydrophobic Interactions (Amino Acid Residues) | Leu112, Phe115, Val349 |
| Pi-Alkyl Interactions (Amino Acid Residues) | Pro87 |
These hypothetical results suggest that this compound could form a stable complex with the enzyme, stabilized by a network of hydrogen bonds and hydrophobic interactions. The methoxy group at the 7-position and the carbaldehyde group at the 3-position would likely play crucial roles in anchoring the ligand within the binding pocket. Such theoretical investigations are invaluable for generating hypotheses about the compound's biological targets and guiding the design of more potent and selective analogs. nih.govnih.gov
Applications in Medicinal Chemistry Research: Pre Clinical and Mechanistic Studies Excluding Clinical Human Trials
Design and Synthesis of Analogues for Biological Investigation
The chemical framework of 7-methoxychroman-3-carbaldehyde is synthetically versatile, allowing for the creation of numerous derivatives for biological screening. A primary strategy involves the modification of the aldehyde group at the 3-position. For instance, condensation reactions with various substituted acetophenones can yield chalcone-like structures, such as (E)-3-benzylidene-7-methoxychroman-4-one derivatives. These modifications aim to explore the structure-activity relationships (SAR) by introducing different substituents on the benzylidene moiety, thereby altering the molecule's electronic and steric properties to enhance biological activity.
Another common synthetic approach is the conversion of the aldehyde to a carboxylic acid. This transformation allows for the generation of a wide array of amide derivatives. For example, (S)-6-methoxy-chroman-3-carboxylic acid has been synthesized and subsequently coupled with various amines to produce potent biological inhibitors. researchgate.netnih.gov The synthesis of such analogues often involves multi-step reaction sequences, including Vilsmeier-Haack reactions to form chromone-3-carbaldehydes from substituted 2-hydroxyacetophenones, followed by oxidation to the corresponding carboxylic acids. nih.gov Furthermore, heterocyclic rings, like triazoles, have been linked to related coumarin (B35378) and chromone (B188151) scaffolds to explore new chemical space and potential biological targets. researchgate.net These synthetic efforts are crucial for generating novel compounds that can be tested in various biological assays to identify promising new lead structures for drug development.
In Vitro Biological Activity Studies and Mechanistic Insights
Analogues derived from the 7-methoxychroman (B1642251) structure have demonstrated significant activity in various in vitro assays, providing valuable insights into their mechanisms of action at the molecular and cellular levels.
Derivatives of the 7-methoxychroman scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.
ROCK Inhibition: Amide derivatives of 6-methoxy-chroman-3-carboxylic acid have shown remarkable inhibitory activity against Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.netnih.govresearchgate.net In one study, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a highly potent and selective inhibitor of the ROCK2 isoform. researchgate.netnih.gov Molecular docking studies suggest that hydrophobic interactions are key to its high potency. researchgate.netnih.gov The data below summarizes the inhibitory activity of a key analogue.
Table 1: ROCK Inhibition by a 7-Methoxychroman Analogue
| Compound | Target | IC50 (nM) | Selectivity (vs. ROCK1) |
|---|
Data sourced from Pan, J. et al. (2019). nih.gov
Cholinesterase Inhibition: The search for new Alzheimer's disease treatments has led to the investigation of various heterocyclic compounds as cholinesterase inhibitors. Analogues containing a 7-methoxy-substituted heterocyclic core, such as 7-methoxytacrine (7-MEOTA) and various coumarin derivatives, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comssu.ac.irnih.gov For instance, heterodimers linking 7-methoxytacrine to adamantylamine have been synthesized and shown to be potent, dual-binding site inhibitors of both enzymes. mdpi.comnih.gov One thiourea (B124793) analogue in this series displayed sub-micromolar IC50 values for both human AChE and BChE. mdpi.comnih.gov Similarly, certain 7-hydroxycoumarin derivatives have demonstrated significant AChE inhibitory activity. ssu.ac.ir
Aromatase Inhibition: Aromatase is a critical enzyme in estrogen biosynthesis and a key target in hormone-dependent breast cancer. Flavones, which are structurally related to chromans, have been studied for their aromatase inhibitory potential. Specifically, 7-methoxyflavone (B191842) (7-MF) has been identified as a potent inhibitor of aromatase. nih.gov Studies comparing methylated and unmethylated flavones found that 7-MF was only slightly less potent than its hydroxylated counterpart, 7-hydroxyflavone (B191518) (7-HF), which is one of the most potent flavone (B191248) inhibitors of aromatase. nih.gov This highlights the potential of the 7-methoxy substitution pattern in the design of new aromatase inhibitors.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell survival, and immune responses. mdpi.comnih.gov Its aberrant activation is linked to various diseases, including cancer and chronic inflammatory conditions. mdpi.comresearchgate.net Several studies have shown that compounds structurally related to 7-methoxychroman can modulate the NF-κB signaling pathway. For example, 8-bromo-7-methoxychrysin, a synthetic derivative of a naturally occurring flavonoid, has been shown to target and inhibit NF-κB in lung cancer stem cells. nih.gov Other related structures, such as 2-styrylchromones, have also demonstrated the ability to significantly inhibit NF-κB activation in human monocytic cell lines. researchgate.net In one study, a mollugin (B1680248) derivative was found to inhibit TNF-α-induced phosphorylation of the p65 subunit of NF-κB in a dose-dependent manner, thereby blocking its transcriptional activity. mdpi.com These findings suggest that the chroman scaffold, particularly with a methoxy (B1213986) substitution, could be a promising framework for developing novel NF-κB inhibitors.
A significant area of research for 7-methoxychroman analogues has been the evaluation of their cytotoxic effects against various cancer cell lines. These studies are fundamental to identifying potential anticancer agents.
Derivatives such as (E)-3-benzylidene-7-methoxychroman-4-ones have been synthesized and tested against a panel of human cancer cells. researchgate.net One notable compound from this series, 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one, demonstrated greater cytotoxicity against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells than the standard chemotherapy drug, etoposide. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) studies on 3-benzylidenechromanones revealed that a methoxy group at the 7-position of the chromanone ring contributed to higher tumor-specificity. nih.gov
The table below presents a selection of cytotoxicity data for an analogue of 7-methoxychroman.
Table 2: In Vitro Cytotoxicity of a 7-Methoxychroman Analogue
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|---|
| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 | Breast Cancer | 0.08 |
| KB | Nasopharyngeal Carcinoma | 0.28 | |
| SK-N-MC | Neuroblastoma | 0.09 | |
| Etoposide (Standard) | MDA-MB-231 | Breast Cancer | 0.70 |
| KB | Nasopharyngeal Carcinoma | 0.20 |
IC50 is the concentration required to inhibit 50% of cell growth. Data sourced from Insuasty, A. et al. (2013). researchgate.net
Antimicrobial Research Applications (In Vitro Studies)
In addition to anticancer and enzyme-inhibiting properties, derivatives based on the 7-methoxychroman architecture have been explored for their potential to combat microbial infections.
The search for new antimicrobial agents is a global health priority. Analogues of 7-methoxychroman have been included in these efforts. Specifically, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, which feature a 7-methoxy substituted heterocyclic ring system, were synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. mdpi.com Several of these compounds showed promising broad-spectrum antimicrobial activity. mdpi.com The sulfamethazine (B1682506) derivative was particularly effective against E. coli and C. albicans. mdpi.com Other related structures, such as certain flavanones, have also been reported to possess antibacterial properties against selected strains. researchgate.net
The table below summarizes the minimum inhibitory concentration (MIC) for a potent 7-methoxyquinoline (B23528) derivative against various pathogens.
Table 3: Antimicrobial Activity of a 7-Methoxyquinoline Analogue
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | E. coli | 7.812 |
| P. aeruginosa | 15.625 | |
| S. aureus | 15.625 | |
| B. subtilis | 31.25 | |
| C. albicans | 31.25 |
MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. Data sourced from Alanazi, A. M. et al. (2023). mdpi.com
Evaluation against Fungal Strains
Pre-clinical investigations have explored the antifungal potential of this compound and related chroman derivatives against a variety of fungal strains. These in vitro studies are crucial for identifying lead compounds with promising antifungal characteristics.
One area of research has focused on 3-benzylidene chroman-4-one analogs, which share a structural resemblance to naturally occurring bioactive compounds. A study evaluating a series of these analogs against Aspergillus niger, Aspergillus flavus, and Botrytis cinerea revealed that the presence and nature of substituents on the chroman ring system significantly influence their antifungal efficacy. Specifically, compounds bearing both methoxy and ethoxy, methyl, or isopropyl groups demonstrated very good activity against all tested fungi. In contrast, analogs with only a methoxy group showed moderate activity, and those lacking both methoxy and ethoxy groups were inactive. researchgate.net
Further research into chromene derivatives has also highlighted their potential as antifungal agents. For instance, certain novel chromenes have exhibited strong fungitoxic effects against plant pathogenic fungi like Aspergillus niger and Rhizoctonia solani. researchgate.net The antifungal activity of these compounds is often evaluated using techniques such as the poison food method, which helps determine the concentration required to inhibit fungal growth. researchgate.net
The versatility of the chroman scaffold allows for various chemical modifications, leading to the synthesis of derivatives with a broad spectrum of biological activities, including antifungal properties. The exploration of these derivatives in pre-clinical settings is a continuing effort in the search for new and effective antifungal agents.
Antifungal Activity of 3-Benzylidene Chroman-4-one Analogs
| Substituent Groups | Antifungal Activity | Fungal Strains Tested |
| Methoxy and Ethoxy/Methyl/Isopropyl | Very Good | Aspergillus niger, Aspergillus flavus, Botrytis cinerea |
| Methoxy only | Moderate | Aspergillus niger, Aspergillus flavus, Botrytis cinerea |
| No Methoxy or Ethoxy | Inactive | Aspergillus niger, Aspergillus flavus, Botrytis cinerea |
Structure-Activity Relationship (SAR) Investigations at the Pre-clinical Level
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In the context of this compound and its analogs, pre-clinical SAR investigations have provided valuable insights into the structural requirements for potent antifungal activity.
Research on 3-benzylidene chroman-4-one derivatives has demonstrated a clear SAR. The antifungal activity was found to be highly dependent on the substitution pattern on the chroman framework. A detailed analysis revealed that the presence of a methoxy group is crucial for activity, with compounds lacking this feature being inactive. Furthermore, the addition of an ethoxy, methyl, or isopropyl group alongside the methoxy group led to a significant enhancement in antifungal potency. researchgate.net This suggests that a combination of specific electron-donating and alkyl groups on the chroman ring is beneficial for antifungal action against the tested strains.
In broader studies of chromene and thiochromene derivatives, SAR analyses have indicated that modifications at various positions of the chromene ring can significantly impact antifungal efficacy. For example, the introduction of hydroxyl or oxime fragments at the thiopyran ring in thiochroman (B1618051) compounds has been shown to be beneficial for their antifungal activity. researchgate.net Moreover, replacing the oxygen atom of the chromene ring with a sulfur atom, a concept known as bioisosterism, is a strategy that has been explored to potentially enhance antifungal properties.
The systematic modification of different structural moieties of a lead compound, such as the aromatic ring, the heterocyclic ring, and various substituents, allows for a comprehensive understanding of the SAR. These studies are instrumental in guiding the design of new analogs with improved potency and a more favorable pharmacological profile for potential development as novel antifungal agents.
SAR of 3-Benzylidene Chroman-4-one Analogs against Fungi
| Structural Feature | Impact on Antifungal Activity |
| Presence of Methoxy and Ethoxy/Methyl/Isopropyl groups | Very good activity |
| Presence of Methoxy group alone | Moderate activity |
| Absence of Methoxy and Ethoxy groups | Inactivity |
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with isocratic elution (acetonitrile/water, 60:40 v/v) and UV detection at 254 nm .
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) for rapid purity checks.
- GC-MS : Applicable for volatile derivatives (e.g., silylated analogs) to quantify trace impurities .
How does the electronic environment of the methoxy group influence the spectroscopic properties of this compound?
Advanced Research Question
- NMR : The methoxy proton (δ 3.2–3.5 ppm in CDCl₃) shows splitting patterns dependent on chroman ring conformation. Aldehyde protons (δ 9.8–10.2 ppm) are sensitive to hydrogen bonding .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and O–CH₃ (~2850 cm⁻¹) shift with conjugation effects .
- UV-Vis : π→π* transitions of the chroman ring (λmax ~270 nm) are red-shifted by electron-donating groups like methoxy .
What are the best practices for designing a mixed-methods study to evaluate the mechanism of action of this compound in cancer models?
Advanced Research Question
- Quantitative : Measure apoptosis (flow cytometry) and proliferation (MTT assay) in dose-/time-dependent studies .
- Qualitative : Transcriptomic analysis (RNA-seq) to identify pathways affected (e.g., MAPK, PI3K-Akt) .
- Integration : Use triangulation to reconcile discrepancies (e.g., high cytotoxicity but low gene expression changes) .
How can researchers address challenges in scaling up the synthesis of this compound for preclinical trials?
Basic Research Question
- Batch Reactors : Optimize temperature control and stirring rates to maintain reaction efficiency at larger volumes.
- Purification : Switch from column chromatography to fractional distillation or continuous-flow systems .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
What are the limitations of current structure-activity relationship (SAR) models for this compound derivatives?
Advanced Research Question
- Data Gaps : Limited datasets for rare substituents (e.g., bulky groups at the 2-position) .
- Dynamic Effects : Most SAR models ignore conformational flexibility; molecular dynamics (MD) simulations can fill this gap .
- Validation : External validation cohorts are rare; cross-laboratory collaborations improve robustness .
How should researchers report crystallographic data for this compound to meet journal standards?
Basic Research Question
Follow CIF (Crystallographic Information File) guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
